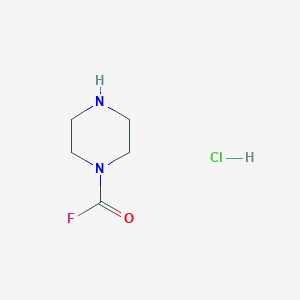

piperazine-1-carbonylfluoridehydrochloride

Description

Significance of Piperazine (B1678402) and Acyl Fluoride (B91410) Motifs in Advanced Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered "privileged" in medicinal chemistry due to its frequent appearance in biologically active compounds. tandfonline.comnih.govrsc.org The unique characteristics of the piperazine moiety, such as its solubility, basicity, chemical reactivity, and conformational properties, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drugs. tandfonline.comnih.gov Its presence in a wide array of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and antifungals, underscores its importance in drug discovery. rsc.org The ability to substitute at both nitrogen atoms allows for the precise tuning of a molecule's properties to enhance its interaction with biological targets. tandfonline.comtandfonline.com

Acyl fluorides, on the other hand, have garnered increasing attention as valuable reagents in organic synthesis. beilstein-journals.org They offer a unique balance of stability and reactivity, often serving as superior alternatives to the more common acyl chlorides. researchgate.netacs.org The strong carbon-fluorine bond renders acyl fluorides more stable towards hydrolysis, making them easier to handle. beilstein-journals.org Despite this enhanced stability, they remain sufficiently reactive to participate in a variety of chemical transformations, including amidation and esterification, often with fewer side reactions and minimal racemization. beilstein-journals.orgacs.org This combination of properties makes them particularly useful in complex syntheses, such as peptide coupling. acs.org

The combination of the robust piperazine scaffold with the reactive yet stable acyl fluoride group in piperazine-1-carbonylfluoridehydrochloride suggests its potential as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly for pharmaceutical and agrochemical research.

Overview of Research Trajectories for Novel Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds is a well-established strategy in modern drug design. rsc.orgtandfonline.com Fluorinated heterocycles are a prominent and rapidly growing class of compounds in the pharmaceutical industry, with a significant number of FDA-approved drugs containing this motif. rsc.orgtandfonline.comnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. rsc.orgtandfonline.com

Key advantages of incorporating fluorine into heterocyclic structures include:

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can increase a drug's half-life. tandfonline.com

Improved Bioavailability and Binding Affinity: Fluorine can modulate the acidity or basicity of nearby functional groups and alter the molecule's conformation, leading to better absorption and stronger interactions with biological targets. tandfonline.com

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross cell membranes. nih.gov

Research in this area is focused on developing new and efficient methods for the synthesis of fluorinated heterocycles, as their preparation can be challenging. rsc.orgrsc.org Current research trajectories include the development of novel fluorinating reagents and catalytic methods to introduce fluorine atoms into heterocyclic systems with high selectivity and under mild conditions. researchgate.netsciencedaily.com The synthesis of compounds like piperazine-1-carbonylfluoridehydrochloride is aligned with this trend, offering a potential building block for the creation of novel fluorinated piperazine-containing molecules with potentially enhanced biological activity.

Academic Relevance and Research Challenges Associated with Piperazine-1-carbonylfluoridehydrochloride Investigations

The academic relevance of piperazine-1-carbonylfluoridehydrochloride lies in its potential as a versatile synthetic intermediate for creating libraries of novel compounds for biological screening. Its structure suggests it could be a key precursor for synthesizing a variety of amides and esters by reacting the acyl fluoride with different amines and alcohols, respectively. This could lead to the discovery of new therapeutic agents.

However, the investigation of this compound is not without its challenges. The synthesis of acyl fluorides, while offering advantages, can be complex and require specialized reagents. beilstein-journals.orgacs.org Furthermore, the introduction of fluorine into heterocyclic rings can be a difficult synthetic step, often requiring harsh conditions that may not be compatible with other functional groups in the molecule. nih.govrsc.org

Specific research challenges associated with piperazine-1-carbonylfluoridehydrochloride could include:

Synthesis and Purification: Developing a scalable and efficient synthesis for this compound, and ensuring its purity, could be a significant hurdle. The reactivity of the acyl fluoride moiety may necessitate careful handling and purification techniques.

Stability and Handling: While acyl fluorides are more stable than their chloride counterparts, their reactivity still requires careful consideration during storage and handling to prevent decomposition. The hygroscopic nature of the hydrochloride salt may also present challenges.

Limited Commercial Availability: While listed by some chemical suppliers, its availability may be limited, potentially hindering widespread research efforts.

Despite these challenges, the potential rewards of exploring the chemistry of piperazine-1-carbonylfluoridehydrochloride are substantial. Its unique combination of a privileged scaffold and a reactive yet tunable functional group makes it a compelling target for further investigation in the field of advanced organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

piperazine-1-carbonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYIGCUJRPCTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Piperazine 1 Carbonylfluoridehydrochloride

Direct Synthesis Approaches to Piperazine-1-carbonylfluoridehydrochloride

The direct formation of the N-carbonyl fluoride (B91410) bond on the piperazine (B1678402) ring is a critical transformation for accessing the target compound. This typically involves the conversion of a more stable precursor, such as a carboxylic acid, into the reactive acyl fluoride.

Carboxylic Acid Precursor Routes and Deoxyfluorination

A primary route to piperazine-1-carbonyl fluoride involves the deoxyfluorination of its corresponding carboxylic acid precursor, piperazine-1-carboxylic acid. To ensure regioselectivity, the synthesis often starts with a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine), which is then converted to the desired carboxylic acid. The subsequent deoxyfluorination is a key step where the hydroxyl group of the carboxyl function is replaced by fluorine.

Modern deoxyfluorination reagents have made this conversion more efficient and milder than classical methods. While direct deoxyfluorination of piperazine-1-carboxylic acid is not extensively detailed, general methods for converting carboxylic acids to acyl fluorides are well-established and applicable. These reagents are noted for their broad substrate scope and tolerance of various functional groups. nih.govorganic-chemistry.orgnih.gov

Several classes of reagents are effective for this transformation:

Sulfur-Based Reagents: Reagents like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) have been developed for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. nih.gov

All-Carbon-Based Reagents: 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable, all-carbon-based fluorination reagent that efficiently converts a wide range of carboxylic acids, including (hetero)aryl, alkyl, and alkenyl variants, into their corresponding acyl fluorides under neutral conditions. organic-chemistry.orgacs.org

Pyridine-Based Reagents: Pentafluoropyridine (PFP) serves as a cheap, commercially available reagent for deoxyfluorination. It reacts with carboxylic acids, often in the presence of a base like diisopropylethylamine (DIPEA), to generate acyl fluorides in situ. nih.gov

The general mechanism for many of these reagents involves the activation of the carboxylic acid, followed by nucleophilic attack of a fluoride ion. The resulting acyl fluorides can then be isolated or used directly in subsequent reactions. nih.govnih.gov

| Reagent Class | Example Reagent | Key Features | Reference |

|---|---|---|---|

| Sulfur-Based | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) | Mild conditions; allows for sub-stoichiometric use. | nih.gov |

| All-Carbon-Based | 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) | Bench-stable; operates under neutral conditions without additives. | organic-chemistry.orgacs.org |

| Pyridine-Based | Pentafluoropyridine (PFP) | Inexpensive, commercially available; suitable for one-pot amidation. | nih.gov |

Electrochemical Synthesis Pathways and Conditions

Electrochemical methods offer a green and reagent-economical alternative for the synthesis of fluorinated compounds. These techniques can avoid the use of hazardous and expensive fluorinating agents by employing simple fluoride salts as the fluorine source. acs.org The electrosynthesis of N-acyl or N-carbamoyl fluorides is a relevant pathway for producing piperazine-1-carbonyl fluoride.

Recent advancements have demonstrated the electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acid precursors. youtube.com This process typically involves an undivided electrochemical cell with specific anode and cathode materials (e.g., carbon felt and platinum plate). A key component is the electrolyte and fluoride source, for which triethylamine (B128534) trihydrofluoride (Et3N·3HF) is commonly used. youtube.comchinesechemsoc.org The reaction proceeds via constant-current electrolysis under mild, ambient conditions and has been shown to be scalable and tolerant of a wide range of functional groups. youtube.com

The general setup for such an electrochemical fluorination is summarized below:

| Parameter | Description | Reference |

|---|---|---|

| Cell Type | Undivided three-necked glassware | chinesechemsoc.org |

| Anode | Carbon felt or carbon block | chinesechemsoc.org |

| Cathode | Platinum (Pt) plate | chinesechemsoc.org |

| Fluoride Source/Electrolyte | Triethylamine trihydrofluoride (Et3N·3HF) | youtube.comchinesechemsoc.org |

| Solvent | Dichloroethane (DCE) | chinesechemsoc.org |

| Mode of Electrolysis | Constant current | youtube.comchinesechemsoc.org |

Advanced Piperazine Scaffold Construction Relevant to Piperazine-1-carbonylfluoridehydrochloride

The synthesis of the piperazine ring itself is a fundamental aspect of producing piperazine-1-carbonylfluoridehydrochloride. Modern organic synthesis has developed numerous powerful methods to construct this valuable heterocycle with high degrees of control over substitution and stereochemistry.

Chemo-Selective and Regioselective Synthesis Considerations

Achieving a monosubstituted piperazine is crucial for the synthesis of the target compound, as it allows for the specific introduction of the carbonyl fluoride group at the N1 position while leaving the N4 position available for other functionalities or as a free amine.

One effective strategy for achieving mono-functionalization is the use of a simple acid-base equilibrium. By reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid or acetic acid), a piperazine-1-ium cation is formed in situ. mdpi.com This protonation acts as a temporary protecting group for one of the nitrogen atoms, deactivating it towards electrophiles. The remaining free secondary amine can then react selectively with an appropriate reagent. This one-pot, one-step procedure avoids the multi-step processes of traditional protection-deprotection sequences. mdpi.comnih.gov

Another widely used approach is the use of chemical protecting groups, such as the tert-butoxycarbonyl (Boc) group. nih.gov Starting with piperazine, reaction with di-tert-butyl dicarbonate (B1257347) can yield N-Boc-piperazine. The Boc group deactivates the nitrogen to which it is attached, directing subsequent reactions to the unprotected nitrogen. After the desired functional group is installed, the Boc group can be removed under acidic conditions. nih.govsigmaaldrich.com This method provides a robust and predictable way to achieve chemo- and regioselectivity.

Transition-Metal-Catalyzed and Other Catalytic Methods

Transition-metal catalysis has revolutionized the synthesis of N-heterocycles, including piperazines. These methods often allow for the construction of complex piperazine structures from readily available starting materials under mild conditions.

Palladium-Catalyzed Synthesis: Palladium catalysts are particularly versatile for forming C-N bonds.

Buchwald-Hartwig Amination: This reaction is a powerful tool for N-arylpiperazine synthesis, where an aryl halide is coupled with piperazine. Modern protocols can be performed under aerobic and even solvent-free conditions, making the process more environmentally friendly and cost-effective. acs.org

Carboamination Reactions: Palladium-catalyzed intramolecular carboamination of substituted ethylenediamine (B42938) derivatives with aryl or alkenyl halides provides a stereoselective route to cis-2,6-disubstituted piperazines. nih.gov

Decarboxylative Cyclization: A modular synthesis of highly substituted piperazines can be achieved through the palladium-catalyzed cyclization of propargyl carbonates with various diamine components. This process creates the heterocyclic ring with high regio- and stereochemical control. nih.govacs.org

Iridium-Catalyzed Synthesis: Iridium catalysts have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through the head-to-head coupling of imines. This 100% atom-economic process uses a bench-stable iridium catalyst to selectively form a single diastereoisomer. nih.gov

| Catalyst/Metal | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Carboamination | Substituted ethylenediamine, Aryl/Alkenyl halide | Stereoselective preparation of cis-2,6-disubstituted piperazines. | nih.gov |

| Palladium | Decarboxylative Cyclization | Propargyl carbonate, Diamine | Modular synthesis with high regio- and stereocontrol. | nih.govacs.org |

| Iridium | Imine Dimerization | Imines | Atom-economic, selective formation of a single diastereoisomer. | nih.gov |

Novel Reagent-Based Strategies for Piperazine Ring Formation (e.g., DABCO bond cleavage)

Innovative strategies using novel reagents provide alternative and often highly efficient routes to the piperazine core. One of the most notable methods involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO).

The synthesis of functionalized piperazine derivatives via C-N bond cleavage of DABCO is an efficient and simple approach. nih.gov The process begins with the activation of DABCO using various reagents such as alkyl halides, aryl halides, or carboxylic acids. This activation forms a quaternary ammonium (B1175870) salt of DABCO, rendering it a potent electrophile. rsc.orgresearchgate.net This activated intermediate is then susceptible to nucleophilic attack, which triggers the ring-opening of the bicyclic structure to yield a monosubstituted N-ethyl piperazine derivative. nih.gov A wide array of nucleophiles, including phenols, thiols, amines, and indoles, can be used in this step, leading to a diverse range of functionalized piperazines. rsc.org This method is particularly valuable for creating N,N'-disubstituted piperazines where one substituent is always an ethyl group derived from the DABCO framework. nih.gov

Functionalization and Derivatization Chemistry of Piperazine-1-carbonylfluoridehydrochloride

The derivatization of piperazine-1-carbonylfluoridehydrochloride is a tale of two reactive centers. On one hand, the acyl fluoride provides a highly electrophilic carbon suitable for reaction with a wide range of nucleophiles. On the other, the piperazine ring, particularly the second nitrogen atom, offers a nucleophilic site for further substitution, while its carbon backbone has been the subject of advanced functionalization strategies.

Carbonyl fluoride (COF₂) is a colorless, highly toxic gas analogous to phosgene, known for its high reactivity. wikipedia.org This reactivity is harnessed in chemical synthesis for the transfer of a carbonyl group. nih.gov In the context of piperazine-1-carbonylfluoride, the carbonyl fluoride group serves as an activated carboxylic acid derivative. Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing fluorine atom.

Strategies to modulate this reactivity typically involve controlling the reaction conditions and the choice of nucleophile. The high reactivity makes it an efficient synthon for producing a variety of carbonyl-containing compounds. nih.gov For instance, radiolabeling studies using [¹¹C]Carbonyl difluoride ([¹¹C]COF₂) demonstrate its avid reaction with nucleophiles like amines and thiols to form ureas, carbamates, and other heterocyclic structures. nih.gov

Key reactions involving the carbonyl fluoride group include:

Reaction with Amines: Primary and secondary amines readily attack the carbonyl carbon to displace the fluoride ion, forming stable carbamoyl fluorides or, with excess amine, symmetrical or unsymmetrical ureas.

Reaction with Alcohols: Alcohols react to form fluoroformates, which are themselves useful intermediates.

Reaction with Thiols: Thiols can react in a similar fashion to alcohols, though the conditions may need to be adjusted. The reaction of [¹¹C]COF₂ with o-aminothiophenol, for example, yields a cyclized product efficiently. nih.gov

The table below summarizes the reactivity of carbonyl fluoride with various nucleophiles, which serves as a model for the potential reactions of the carbonyl fluoride moiety in the target compound.

| Nucleophile | Reagent Example | Product Type | Yield (%) | Reference |

| Amine | N,N'-dimethyl o-diaminobenzene | Cyclic Urea | 61 ± 5 | nih.gov |

| Thiol | o-aminothiophenol | Cyclized Product | 62 ± 4 | nih.gov |

| Amine | Benzylamine | Urea | Not specified | nih.gov |

This interactive table summarizes reaction outcomes for [¹¹C]COF₂, illustrating the high reactivity of the carbonyl fluoride group.

Control over the reactivity can be achieved by managing temperature, using less nucleophilic reagents, or employing specific catalysts. The inherent instability of carbonyl fluoride in the presence of water, which causes it to hydrolyze to carbon dioxide and hydrogen fluoride, necessitates anhydrous reaction conditions. wikipedia.org

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as water solubility and bioavailability. mdpi.comnih.gov Modifications to the piperazine ring can occur at either the nitrogen atoms or, more recently, the carbon atoms of the ring.

N-Functionalization: The most common modification involves the substitution at the second nitrogen atom (N4). This nitrogen atom is nucleophilic and can be functionalized through various reactions, including:

N-Arylation: Reaction with aryl halides, often catalyzed by a base or a transition metal catalyst, to introduce aromatic systems.

N-Alkylation: Introduction of alkyl groups using alkyl halides or through reductive amination.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

C-H Functionalization: While N-functionalization is traditional, direct C-H functionalization of the piperazine ring's carbon atoms has emerged as a powerful strategy to introduce structural diversity. mdpi.comresearchgate.netnih.gov These methods allow for the creation of substitution patterns that are not accessible through classical methods. mdpi.com Recent advances have focused on:

Photoredox Catalysis: This approach uses light and a photocatalyst to generate a radical at the α-position to a nitrogen atom, which can then be coupled with various partners, including aryl, vinyl, and alkyl groups. mdpi.comresearchgate.net

α-Lithiation Trapping: This involves deprotonation at the α-carbon using a strong base, followed by quenching the resulting anion with an electrophile. nih.gov

The introduction of substituents on the piperazine ring can significantly alter the molecule's properties. For example, adding rigid systems like 2,5-diazabicycle[2.2.1]heptane (DBH) in place of the piperazine ring can improve binding ability due to reduced conformational freedom. plos.org Conversely, increasing flexibility can lead to a loss of biological activity, highlighting the structural importance of the piperazine ring itself. researchgate.net Derivatization is also employed for analytical purposes, such as reacting piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative for HPLC analysis. jocpr.comjocpr.com

The following table summarizes various modification strategies for the piperazine ring.

| Modification Strategy | Position | Reagents/Catalysts | Purpose | Reference |

| N-Arylation | N4 | Aryl halides, Base | Introduce aromatic substituents | core.ac.uk |

| C-H Arylation | C2/C3 | Photocatalyst (e.g., IrIII complexes) | Introduce aryl groups directly to the carbon backbone | mdpi.comresearchgate.net |

| C-H Vinylation | C2/C3 | Photoredox catalysis | Introduce vinyl groups | researchgate.net |

| Analytical Derivatization | N4 | NBD-Cl | Form UV-active derivative for HPLC detection | jocpr.comjocpr.com |

| Ring System Replacement | N/A | Synthesis of analogues | Modulate rigidity and binding (e.g., using DBH) | plos.org |

This interactive table outlines different approaches to functionalize the piperazine scaffold, impacting its chemical and biological properties.

The presence of a second nitrogen atom makes the C-H functionalization of piperazines more challenging compared to simpler cyclic amines like piperidines, as it can lead to side reactions or inhibit catalyst reactivity. mdpi.comnih.gov Overcoming these challenges requires the development of novel synthetic methods and catalyst systems. nih.gov

Advanced Spectroscopic and Structural Elucidation of Piperazine 1 Carbonylfluoridehydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment, connectivity, and conformation of atoms.

¹H and ¹³C NMR Spectral Analysis for Connectivity

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the piperazine (B1678402) ring. Due to the hydrochloride form, the amine proton would likely be broadened and its chemical shift dependent on the solvent and concentration. The protons on the carbons adjacent to the nitrogen atoms (N-CH₂) would appear as multiplets. The asymmetry introduced by the carbonyl fluoride (B91410) group would likely make the four axial and four equatorial protons on the piperazine ring chemically non-equivalent, leading to a complex splitting pattern.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. One would expect to see signals for the carbons of the piperazine ring and a distinct signal for the carbonyl carbon. The chemical shift of the carbonyl carbon would be influenced by the electronegative fluorine atom.

¹⁹F NMR for Fluorine-Containing Moieties and Environmental Effects

The ¹⁹F NMR spectrum would be crucial for confirming the presence of the carbonyl fluoride group. It would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of an acyl fluoride. Furthermore, coupling between the fluorine and the carbonyl carbon (¹JCF) would be observable in either the ¹⁹F or ¹³C spectrum, providing definitive evidence for the C-F bond.

Advanced 2D NMR Techniques and Relaxation Studies for Conformation

To fully assign the complex ¹H and ¹³C spectra and to determine the three-dimensional structure in solution, advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to trace the connectivity within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which would be critical for confirming the position of the carbonyl fluoride group on the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the preferred conformation of the piperazine ring (e.g., chair or boat) and the orientation of the carbonyl fluoride substituent (axial or equatorial).

Vibrational Spectroscopy (Infrared, Raman) in Molecular Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a very strong and characteristic absorption band at a high wavenumber (typically >1800 cm⁻¹) corresponding to the C=O stretching vibration of the acyl fluoride. Other key bands would include N-H stretching and bending vibrations from the protonated amine, and C-H and C-N stretching vibrations of the piperazine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch of the carbonyl fluoride would also be visible, and the technique is often particularly useful for observing symmetric vibrations and skeletal modes of the ring structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals could be grown, this technique would provide unambiguous data on:

Bond lengths and angles of the entire molecule.

The conformation of the piperazine ring (e.g., chair, boat, or twist-boat).

The exact geometry of the carbonyl fluoride group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydrochloride counter-ion and the protonated nitrogen.

High-Resolution Mass Spectrometry (HRMS) in Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula.

Exact Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition of C₅H₉ClFN₂O.

Fragmentation Pathway Elucidation: By analyzing the fragment ions produced in the mass spectrometer, the structure can be further confirmed. Expected fragmentation patterns would include the loss of the carbonyl fluoride group, and characteristic cleavages of the piperazine ring.

Without access to published experimental data, the specific spectral values and structural parameters for piperazine-1-carbonylfluoridehydrochloride cannot be reported.

Chemical Reactivity and Mechanistic Investigations of Piperazine 1 Carbonylfluoridehydrochloride

Nucleophilic Acylation Reactions and Reactivity Profiles

The presence of the carbonyl fluoride (B91410) group renders piperazine-1-carbonylfluoridehydrochloride a potential acylating agent. However, its reactivity in such reactions is intricately linked to both kinetic and thermodynamic factors, as well as the electronic environment of the piperazine (B1678402) ring.

| Parameter | Expected Influence on Reactivity | Rationale |

| Activation Energy (Ea) | Relatively high for an acyl halide | Strong C-F bond requires more energy to break during nucleophilic attack. |

| Reaction Rate | Slower compared to acyl chlorides/bromides | Higher activation energy leads to a slower reaction rate under similar conditions. |

| Thermodynamic Stability | Reactant is relatively stable | The strong C-F bond contributes to the overall stability of the molecule. |

This table is based on general principles of acyl halide reactivity and provides a qualitative assessment.

The piperazine ring itself, and any substituents thereon, would play a crucial role in modulating the reactivity of the carbonyl fluoride. The nitrogen atom at the 4-position can influence the electrophilicity of the carbonyl carbon through inductive and mesomeric effects.

In the case of piperazine-1-carbonylfluoridehydrochloride, the protonation of one of the piperazine nitrogens to form the hydrochloride salt will have a significant electron-withdrawing effect. This would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the presence of the electron-withdrawing carbonyl fluoride group decreases the basicity of the piperazine nitrogens. taylorandfrancis.com

| Substituent/Feature | Effect on Carbonyl Electrophilicity | Influence on Reaction Pathway |

| N-carbonyl fluoride group | Electron-withdrawing | Decreases the basicity of the piperazine nitrogens. taylorandfrancis.com |

| Protonated nitrogen (hydrochloride) | Strong electron-withdrawing | Increases the electrophilicity of the carbonyl carbon, potentially enhancing reactivity towards nucleophiles. |

This table provides a qualitative analysis of the expected electronic effects.

Transformations Involving the Carbonyl Fluoride Moiety

The carbonyl fluoride group is a key site of reactivity in piperazine-1-carbonylfluoridehydrochloride, potentially undergoing a variety of transformations.

While direct studies on piperazine-1-carbonylfluoridehydrochloride are absent, related research on other molecules suggests the possibility of photo-induced reactions. For instance, photo-induced defluorination has been observed in m-trifluoromethylaniline derivatives, leading to the formation of acyl fluorides. nih.govacs.orgnih.gov This process, termed photo-induced defluorination acyl fluoride exchange (photo-DAFEx), allows for the covalent conjugation with primary/secondary amines and thiols. nih.govacs.orgnih.gov It is conceivable that under specific photochemical conditions, the C-F bond in piperazine-1-carbonylfluoride could be cleaved.

Acyl fluoride exchange reactions, catalyzed by phosphines, have also been reported for other carboxylic acid derivatives, allowing for the transformation of one acyl fluoride into another. wikipedia.org Such a reaction could potentially be applied to piperazine-1-carbonylfluoridehydrochloride to modify the acyl group.

The fluorine atom in the carbonyl fluoride moiety is not typically considered a source for electrophilic fluorination. Reagents used for electrophilic fluorination generally feature a fluorine atom attached to a more electronegative element or a system that can stabilize a positive charge. taylorandfrancis.com

However, carbonyl fluoride itself can participate in addition reactions with various unsaturated systems. nih.gov For example, it can react with nitriles in the presence of anhydrous acids to form α,α-difluoroalkyl isocyanates. mdpi.com This suggests that the carbonyl group of piperazine-1-carbonylfluoridehydrochloride could potentially undergo addition reactions with suitable nucleophiles under specific conditions.

Mechanisms of Piperazine Nitrogen Reactivity

The reactivity of the piperazine nitrogens in piperazine-1-carbonylfluoridehydrochloride is significantly influenced by both the presence of the N-carbonyl fluoride group and its formation as a hydrochloride salt.

Piperazine itself is a nucleophilic compound due to the lone pairs of electrons on the nitrogen atoms. researchgate.net However, the presence of an acyl group on one nitrogen atom, as in N-acylated piperazines, introduces a partial double bond character to the N-C bond, leading to restricted rotation and the existence of conformers. nih.govrsc.org This acylation also reduces the basicity and nucleophilicity of the acylated nitrogen.

In piperazine-1-carbonylfluoridehydrochloride, one of the nitrogen atoms is protonated. This protonated nitrogen is no longer nucleophilic. The remaining non-protonated nitrogen atom is directly attached to the electron-withdrawing carbonyl fluoride group. This significantly reduces its basicity and nucleophilicity compared to unsubstituted piperazine. taylorandfrancis.com Therefore, this compound is expected to be a much weaker nucleophile than piperazine itself. Any nucleophilic reaction involving the non-protonated nitrogen would likely require harsh conditions or highly reactive electrophiles.

| Nitrogen Atom | Expected Reactivity | Rationale |

| Protonated Nitrogen | Non-nucleophilic | The lone pair is engaged in a bond with a proton. |

| Non-protonated Nitrogen | Significantly reduced nucleophilicity | The adjacent electron-withdrawing carbonyl fluoride group decreases the electron density on the nitrogen. |

This table summarizes the expected reactivity of the nitrogen atoms based on the structure of the compound.

Despite a comprehensive search for scientific literature, no specific research articles, patents, or detailed experimental data were found regarding the chemical reactivity, nucleophilic substitution pathways, or stereochemical outcomes of piperazine-1-carbonylfluoridehydrochloride. The search yielded general information on the reactivity of the parent piperazine molecule, the behavior of N-acylpiperazines, and the chemistry of carbonyl fluoride, but no studies focused on the title compound.

Therefore, it is not possible to provide a detailed, evidence-based article on the "" as requested in the outline. The absence of published research on this specific compound prevents a scientifically accurate discussion of its nucleophilic substitution pathways and stereochemical outcomes.

To fulfill the user's request, published research data on piperazine-1-carbonylfluoridehydrochloride would be required. Without such sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Studies of Piperazine 1 Carbonylfluoridehydrochloride

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to analyzing the electronic structure of piperazine-1-carbonylfluoridehydrochloride. DFT methods, such as those employing the B3LYP-D or WB97XD functionals with appropriate basis sets (e.g., 6-311++G**), are widely used for optimizing molecular geometries and predicting electronic properties of piperazine (B1678402) derivatives. The primary goal is to solve the Schrödinger equation approximately, yielding information about the molecule's energy, electron distribution, and molecular orbitals.

The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure of the molecule. For piperazine-1-carbonylfluoridehydrochloride, this involves determining the most stable conformation of the six-membered piperazine ring and the relative orientation of the carbonyl fluoride (B91410) substituent. The piperazine ring predominantly adopts a chair conformation to minimize steric strain and torsional interactions.

Computational analysis provides precise values for bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. These calculated geometric parameters can be compared with experimental data, if available, to validate the computational model.

Table 1: Predicted Geometric Parameters for Piperazine-1-carbonylfluoridehydrochloride (Illustrative) Note: These are representative values based on DFT calculations for similar structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C=O | ~1.20 Å | ||

| Bond Length | C-F | ~1.35 Å | ||

| Bond Length | C-N(piperazine) | ~1.38 Å | ||

| Bond Angle | O=C-N | ~125° | ||

| Bond Angle | F-C-N | ~110° | ||

| Dihedral Angle | C-N-C-C | (piperazine ring) | ~55-60° (Chair) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.org

For piperazine-1-carbonylfluoridehydrochloride, the HOMO is expected to be localized on the lone pair electrons of the nitrogen atoms, while the LUMO is likely centered on the π* antibonding orbital of the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. Various chemical reactivity descriptors can be calculated from the HOMO and LUMO energies.

Table 2: Predicted FMO Properties and Reactivity Descriptors (Illustrative)

| Property | Definition | Predicted Value (a.u.) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -0.25 | Nucleophilicity / Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ +0.05 | Electrophilicity / Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 0.30 | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | ~ 0.25 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ -0.05 | Energy released when an electron is added |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction pathway. By calculating the potential energy surface, researchers can map the energetic landscape connecting reactants, transition states, and products.

For piperazine-1-carbonylfluoridehydrochloride, this methodology could be applied to study reactions such as nucleophilic acyl substitution at the carbonyl carbon. For instance, the hydrolysis mechanism, where a water molecule attacks the carbonyl group, could be investigated. Transition state calculations would locate the specific geometry of the activated complex and determine the activation energy barrier for the reaction. This energy barrier is crucial for predicting the reaction rate. Natural Bond Orbital (NBO) analysis can further be used to study charge transfer interactions during the reaction process. rsc.org

Spectroscopic Parameter Prediction and Experimental Validation

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies correspond to the absorption peaks in an IR spectrum. These predicted frequencies help in assigning the specific molecular vibrations (e.g., C=O stretch, N-H bend, C-F stretch) to the experimentally observed bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted spectrum can be generated. This is invaluable for assigning peaks in complex experimental spectra and confirming the molecular structure.

This synergy between computational prediction and experimental validation provides a high degree of confidence in the structural characterization of piperazine-1-carbonylfluoridehydrochloride.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a condensed phase (e.g., in solution). mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For piperazine-1-carbonylfluoridehydrochloride, an MD simulation could be performed in a box of water molecules to study its solvation and dynamic behavior in an aqueous environment. Such simulations can reveal:

The stability of different ring conformations (e.g., chair-to-boat interconversions).

The rotational freedom of the carbonyl fluoride group.

The formation and lifetime of hydrogen bonds between the molecule (specifically the protonated nitrogen and carbonyl oxygen) and surrounding water molecules.

These simulations provide a time-dependent, atomistic view of the molecule's behavior that is inaccessible through static calculations alone. mdpi.com

Advanced Applications of Piperazine 1 Carbonylfluoridehydrochloride in Chemical Science

Role as a Versatile Synthetic Reagent and Chemical Building Block

The reactivity of the carbonyl fluoride (B91410) group, coupled with the structural attributes of the piperazine (B1678402) moiety, makes piperazine-1-carbonylfluoridehydrochloride a valuable tool for synthetic chemists. The piperazine ring is a common scaffold in medicinal chemistry, and this reagent provides a direct method for its incorporation and functionalization. mdpi.comnih.gov

Piperazine-1-carbonylfluoridehydrochloride can function as an effective acylating agent. The carbonyl fluoride is a highly reactive acylating moiety, capable of reacting with a variety of nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is harnessed in the synthesis of complex molecules, particularly in the pharmaceutical industry where the piperazine motif is a key component of many active pharmaceutical ingredients. ambeed.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the fluoride ion serves as a good leaving group. This method offers an alternative to more traditional acylating agents like acyl chlorides, potentially offering advantages in terms of selectivity and milder reaction conditions.

| Nucleophile | Product | Bond Formed |

| Primary Amine (R-NH₂) | N-substituted piperazine-1-carboxamide | Amide |

| Secondary Amine (R₂NH) | N,N-disubstituted piperazine-1-carboxamide | Amide |

| Alcohol (R-OH) | Piperazine-1-carboxylate ester | Ester |

The presence of a fluorine atom in piperazine-1-carbonylfluoridehydrochloride makes it a valuable precursor for the synthesis of advanced fluorinated scaffolds. mdpi.comresearchgate.net Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and enhanced binding affinity. nih.gove-bookshelf.de This reagent can be used to introduce a fluorinated carbonyl group, which can then be further manipulated to create a variety of fluorinated piperazine derivatives. These derivatives are key building blocks for novel therapeutic agents and agrochemicals. nih.gov

| Precursor | Reaction Type | Resulting Scaffold | Potential Application |

| Piperazine-1-carbonylfluoridehydrochloride | Nucleophilic Substitution | Fluorinated Piperazine Derivatives | Medicinal Chemistry |

| Piperazine-1-carbonylfluoridehydrochloride | Cyclization Reactions | Fused Fluorinated Heterocycles | Agrochemicals |

Contributions to Polymer Chemistry and Materials Science

The difunctional nature of the piperazine ring (two secondary amines) and the reactive carbonyl fluoride group allow piperazine-1-carbonylfluoridehydrochloride to be utilized in the field of polymer chemistry and materials science.

In principle, piperazine-1-carbonylfluoridehydrochloride can act as a monomer or an intermediate in step-growth polymerization processes. libretexts.orglibretexts.org For instance, in the synthesis of polycarbonates, the carbonyl fluoride group could potentially react with diols. However, the primary utility of the piperazine moiety is typically in the formation of polyamides or polyureas. The two nitrogen atoms of the piperazine ring can react with difunctional acylating agents (like diacyl chlorides) or diisocyanates to form polymers. The initial carbonyl fluoride group would likely need to be transformed or be part of a subsequent polymerization step.

This compound can also contribute to the synthesis of specialty fluoropolymers. By incorporating the piperazine-1-carbonylfluoridehydrochloride unit into a polymer backbone, it is possible to introduce both the piperazine moiety and a fluorine atom. This can lead to fluoropolymers with tailored properties, such as improved thermal stability, chemical resistance, and specific surface properties. The piperazine unit can also introduce sites for cross-linking or further functionalization of the polymer.

Applications in Chemical Biology and Bioconjugation Methodologies (Focus on Chemical Mechanisms)

The reactivity of the carbonyl fluoride group makes piperazine-1-carbonylfluoridehydrochloride a candidate for applications in chemical biology, particularly in bioconjugation.

The fundamental chemical mechanism would involve the reaction of the electrophilic carbonyl fluoride with nucleophilic functional groups present on biomolecules, such as the epsilon-amino group of lysine (B10760008) residues or the thiol group of cysteine residues in proteins. This would result in the formation of a stable covalent bond, effectively linking the piperazine-containing moiety to the biopolymer. aidic.it The piperazine ring itself can serve as a linker or a scaffold for attaching other functional molecules, such as imaging agents or drugs. nih.gov The specificity of the reaction could be controlled by pH and the local environment of the target nucleophile. This approach offers a potential strategy for the site-specific modification of proteins and other biopolymers.

Despite a comprehensive search for scientific literature, no specific information was found regarding the advanced applications of piperazine-1-carbonylfluoridehydrochloride in the development of chemical probes for mechanistic studies or in peptide and protein modification.

The search did not yield any detailed research findings, data tables, or specific examples of the use of this particular compound in the contexts outlined in the user's request. While the broader search touched upon related concepts such as the use of sulfonyl fluorides as chemical probes and the general role of the piperazine scaffold in medicinal chemistry, there is no direct evidence in the provided search results detailing the synthesis, reactivity, or application of piperazine-1-carbonylfluoridehydrochloride for the specified purposes.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information.

Future Directions and Emerging Research Avenues for Piperazine 1 Carbonylfluoridehydrochloride

Development of Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For piperazine-1-carbonylfluoridehydrochloride, future research would ideally focus on methods that minimize waste, avoid hazardous reagents, and utilize renewable resources. General principles of green chemistry that could be applied include the use of safer solvents, catalytic reactions to reduce stoichiometric waste, and processes with high atom economy. Investigations into one-pot syntheses could also streamline the production process, reducing energy consumption and purification steps.

Exploration of Novel Reaction Pathways and Advanced Catalysis

The reactivity of the acyl fluoride (B91410) and the piperazine (B1678402) ring suggests a rich potential for novel chemical transformations. Research into advanced catalytic systems, such as those employing transition metals or organocatalysts, could unlock new reaction pathways. This could lead to the efficient synthesis of a diverse range of derivatives with unique properties. Understanding the fundamental reactivity of piperazine-1-carbonylfluoridehydrochloride would be the first step in exploring its utility as a building block in complex molecule synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis of piperazine-1-carbonylfluoridehydrochloride into a continuous flow process could enable safer handling of potentially reactive intermediates and facilitate large-scale production. Automated synthesis platforms could then be employed to rapidly generate libraries of derivatives for high-throughput screening in various applications.

Advanced Computational Design of Derivatives with Tailored Reactivity Profiles

In the absence of experimental data, computational chemistry could provide valuable insights into the properties and potential reactivity of piperazine-1-carbonylfluoridehydrochloride. Molecular modeling and density functional theory (DFT) calculations could be used to predict its structure, stability, and electronic properties. This information could then guide the rational design of derivatives with specific, tailored reactivity profiles for targeted applications in materials science or synthetic chemistry.

Expansion of Applications in Non-Biological/Non-Clinical Fields of Chemical Science

While many piperazine derivatives find applications in medicinal chemistry, the unique combination of the piperazine scaffold and the reactive acyl fluoride group in this compound could open doors to non-biological applications. Potential areas of exploration could include its use as a monomer in polymer synthesis, a functional building block in the creation of novel materials with specific optical or electronic properties, or as a specialized reagent in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for preparing piperazine-1-carbonylfluoridehydrochloride?

Piperazine-1-carbonylfluoridehydrochloride can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with carbonyl fluoride precursors under controlled conditions. For example, chloroacetyl-piperazine analogs are synthesized using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and activators such as trifluoroacetic acid (TFA) . Key steps include:

Q. What storage conditions are optimal for maintaining the stability of piperazine-1-carbonylfluoridehydrochloride?

The compound should be stored in a tightly sealed container at -20°C to prevent hydrolysis or decomposition. Moisture-sensitive derivatives require desiccants, and exposure to light should be minimized. Stability studies indicate that improper storage can lead to chloride ion release or fluorinated byproduct formation .

Q. How should researchers handle hazards associated with this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified chemical disposal services .

Q. What spectroscopic methods are used to characterize piperazine-1-carbonylfluoridehydrochloride?

- NMR : H and C NMR confirm the piperazine backbone and carbonylfluoride substitution.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHFNOHCl, MW 253.1) .

- FT-IR : Peaks at 1650–1700 cm indicate carbonyl stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during fluorination steps?

Inconsistent yields often arise from competing side reactions (e.g., hydrolysis of the carbonyl fluoride group). Mitigation strategies include:

- Temperature control : Maintain reactions at 0–5°C to suppress hydrolysis.

- Reagent stoichiometry : Use a 1.2:1 molar ratio of fluorinating agent to piperazine precursor to avoid excess reagent degradation.

- Byproduct analysis : LC-MS or GC-MS can identify intermediates like 1-(2-fluorophenyl)piperazine, enabling pathway optimization .

Q. What methodologies are used to study the compound’s potential biological interactions?

- In vitro assays : Screen for serotonin receptor binding (relevant to phenylpiperazine derivatives) using radioligand displacement assays .

- Toxicity profiling : Evaluate cytotoxicity in HEK-293 or HepG2 cell lines, noting EC values and apoptosis markers .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. How can coupling reactions involving this compound be optimized for peptide derivatization?

Q. What strategies address discrepancies in spectroscopic data for structural analogs?

For ambiguous NMR signals (e.g., overlapping piperazine ring protons):

- Deuteration : Replace labile protons with deuterium to simplify splitting patterns.

- 2D NMR : HSQC and HMBC correlate H and C signals, resolving quaternary carbon assignments.

- X-ray crystallography : Resolve absolute configuration for chiral derivatives .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.